

A Comparative Analysis of Spectral Databases for 4-Pentyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Pentyn-2-ol	
Cat. No.:	B120216	Get Quote

For researchers, scientists, and professionals in drug development, access to accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of publicly accessible spectral databases for the compound **4-Pentyn-2-ol**, focusing on Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and Infrared (IR) spectroscopy data.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the spectral data for **4-Pentyn-2-ol** available from three prominent public databases: the National Institute of Standards and Technology (NIST) WebBook, the Spectral Database for Organic Compounds (SDBS), and data aggregated in PubChem, which often originates from collections such as SpectraBase.

Table 1: Mass Spectrometry (MS) Data Comparison



Database	m/z	Relative Intensity (%)
NIST WebBook	27	22.8
29	18.5	
39	39.1	
41	30.4	
45	100	
53	19.6	
69	13.0	
83	2.2	
84	0.8	
SDBS	27	237
29	158	
39	459	
41	305	
45	999	
53	184	
69	114	
83	23	
84	9	

Table 2: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data Comparison



Database	Chemical Shift (ppm)
SDBS	22.99
29.00	_
61.21	
69.11	
84.14	
PubChem (SpectraBase)	23.3
29.2	_
61.4	
69.0	
84.3	_

Table 3: ¹H Nuclear Magnetic Resonance (¹H NMR) Data Comparison

Database	Chemical Shift (ppm)	Multiplicity	Integration
SDBS	1.25	Doublet	3
1.98	Triplet	1	
2.28	Doublet of Doublets	2	
2.85	Singlet (broad)	1	-
3.93	Multiplet	1	
PubChem (SpectraBase)	1.24	Doublet	3
1.97	Triplet	1	
2.27	Multiplet	2	_
3.92	Multiplet	1	



Table 4: Infrared (IR) Spectroscopy Data Comparison

Database	Wavenumber (cm ^{−1})
SDBS	636
912	
1061	
1119	
1375	
1456	
2119	
2932	
2978	
3291	
3362	
PubChem (SpectraBase)	636
913	
1061	
1119	
1375	-
2118	
2977	•
3290	-
3365	.

Experimental Protocols



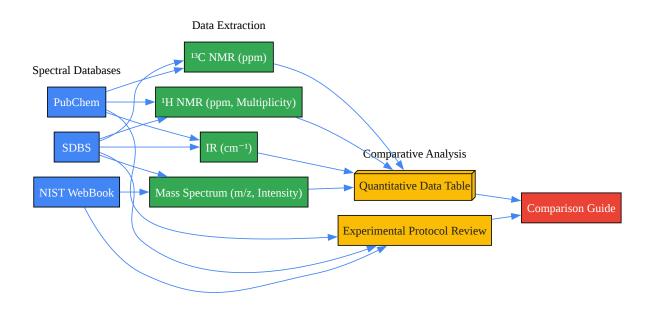
Detailed experimental protocols are often crucial for reproducing or comparing spectral data. The availability of this information varies across databases.

- NIST WebBook: For the mass spectrum of 4-Pentyn-2-ol, the NIST WebBook provides basic
 information, stating it is an electron ionization (EI) mass spectrum.[1][2][3] However, it often
 lacks detailed parameters such as the specific instrument used, ionization energy, or sample
 introduction method.
- SDBS: The Spectral Database for Organic Compounds generally offers more comprehensive experimental details. For 4-Pentyn-2-ol, the following parameters are provided:
 - ¹H NMR: 90 MHz spectrometer, CDCl₃ solvent.
 - ¹³C NMR: 22.5 MHz spectrometer, CDCl₃ solvent.
 - IR: Liquid film technique.
 - MS: JEOL JMS-01SG-2 instrument, 75 eV ionization energy.
- PubChem (SpectraBase): The level of detail in PubChem is dependent on the original data source. For the SpectraBase entries for 4-Pentyn-2-ol, the following is noted:
 - ¹H NMR: Varian CFT-20 instrument.[2]
 - 13C NMR: Information on the instrument is not readily available in the summary.
 - IR: Bruker IFS 85 instrument using a cell technique.

Visualization of the Comparison Workflow

To effectively compare spectral data from various databases, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates this process.





Click to download full resolution via product page

Workflow for comparing spectral data from different databases.

In conclusion, while there is a good consensus on the spectral data for **4-Pentyn-2-ol** across the NIST WebBook, SDBS, and PubChem, the level of detail regarding experimental protocols varies. For researchers requiring in-depth experimental parameters for method development or validation, SDBS currently provides the most comprehensive information among the free databases. PubChem serves as an excellent aggregator, often providing links to multiple data sources. The NIST WebBook remains a primary and reliable source, particularly for mass spectral data. The choice of database will ultimately depend on the specific needs of the researcher, balancing the required depth of experimental detail with the breadth of available data.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-PENTEN-2-OL(625-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Pentyn-2-ol | C5H8O | CID 92915 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pentyn-2-ol [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Spectral Databases for 4-Pentyn-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120216#spectral-database-comparison-for-4-pentyn-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





